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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of USP30-I-1, a
selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30). It is designed to be a valuable
resource for researchers and professionals in the fields of cellular biology, neuroscience, and
drug development who are interested in the mechanisms of mitochondrial quality control and
the therapeutic potential of targeting the deubiquitinase USP30. This document details the
molecular function of USP30, the mechanism of action of its inhibitors, quantitative data on
their activity, and detailed protocols for key experimental assays.

Introduction: The Role of USP30 in Mitochondrial
Homeostasis

Mitochondria, the powerhouses of the cell, are dynamic organelles that undergo continuous
quality control to maintain cellular health. A critical process in this quality control is mitophagy,
the selective degradation of damaged or superfluous mitochondria via autophagy. This process
is tightly regulated by a complex signaling network, with the E3 ubiquitin ligase Parkin and the
kinase PINK1 playing central roles. Dysregulation of mitophagy is implicated in a variety of
human diseases, including Parkinson's disease and other neurodegenerative disorders.

Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinase (DUB) that is constitutively
localized to the outer mitochondrial membrane and peroxisomes.[1] Its primary function is to
counteract the ubiquitination of mitochondrial proteins, thereby acting as a negative regulator of
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mitophagy.[2] By removing ubiquitin chains from mitochondrial surface proteins, USP30
dampens the signal for mitochondrial clearance.[2] This positions USP30 as a critical
gatekeeper in the decision-making process of mitochondrial turnover.

Mechanism of Action: USP30 Inhibition and the
Promotion of Mitophagy

The inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the
clearance of damaged mitochondria. Small molecule inhibitors, such as USP30-I-1, are
designed to selectively block the catalytic activity of USP30.[3] By doing so, they prevent the
removal of ubiquitin tags from mitochondrial proteins, leading to an accumulation of
ubiquitinated proteins on the mitochondrial surface. This enhanced ubiquitination serves as a
potent signal to recruit the autophagy machinery and initiate mitophagy.[4]

The core of this regulatory network is the PINK1/Parkin pathway. Upon mitochondrial damage,
the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates
ubiquitin at serine 65 (p-Ser65-Ub).[4] This phosphorylated ubiquitin, in turn, recruits and
activates the E3 ligase Parkin, which then further ubiquitinates various outer mitochondrial
membrane proteins.[4] USP30 acts in opposition to Parkin by cleaving these ubiquitin chains.
Therefore, inhibition of USP30 tips the balance towards a pro-mitophagy state, even in
instances where Parkin function may be compromised.[5]

Quantitative Data on USP30 Inhibitors

The development of potent and selective USP30 inhibitors is a key focus of current research.
The following tables summarize the quantitative data for USP30-1-1 and other notable
inhibitors.
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Inhibitor

IC50 (nM)

Target

Notes

USP30-I-1

94

USP30

A selective inhibitor
used in research to
study the effects of
USP30 inhibition.[3]

Compound 39

USP30

A highly selective,
non-covalent inhibitor
with good potency.[6]
[7]

MF-094

120

USP30

A potent and selective
inhibitor that has been
shown to accelerate

mitophagy.[1]

USP30Inh-1

15-30

USP30

Potent inhibitor with
some off-target effects
at higher
concentrations.

MTX-115325

Not specified

USP30

A brain-penetrant
inhibitor that has
shown
neuroprotective
effects in a mouse
model of Parkinson's

disease.[8]

ST-539

Not specified

USP30

A specific inhibitor that
has been shown to

stimulate mitophagy.

[3]

Table 1: Potency of various USP30 inhibitors.
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Inhibitor Off-Targets at 10 pM Notes

These inhibitors show
USP30Inh-1, -2, -3 USP6, USP21, USP45 decreased selectivity at higher
concentrations.

Exhibits high selectivity for

Compound 39 Minimal
USP30.[7]

Table 2: Selectivity profile of selected USP30 inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules involved in USP30-regulated
mitophagy and the experimental approaches to study it, the following diagrams are provided in
the DOT language for Graphviz.

Autophagy Machinery

Click to download full resolution via product page

Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.
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Caption: A generalized workflow for studying the effects of USP30-I-1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of USP30
function and its inhibition.

USP30 Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP30 by monitoring the cleavage of a
fluorogenic ubiquitin substrate.

Materials:

e Recombinant human USP30 protein
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Ubiquitin-Rhodamine110 (Ub-Rho110) substrate

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA

USP30-I-1 or other inhibitors

384-well black plates

Fluorescence plate reader

Procedure:

o Prepare a serial dilution of USP30-I-1 in Assay Buffer.

e Add 5 pL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

e Add 10 pL of recombinant USP30 (e.g., 10 nM final concentration) to each well and incubate
for 30 minutes at room temperature to allow for inhibitor binding.

« Initiate the reaction by adding 5 pL of Ub-Rho110 substrate (e.g., 100 nM final concentration)
to each well.

e Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm)
every minute for 60 minutes at 37°C.

o Calculate the reaction rate (slope of the linear phase of fluorescence increase).

» Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response
curve to determine the IC50 value.

Mitophagy Flux Assay using mito-Keima

This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, to quantify mitophagy. mito-
Keima fluoresces green in the neutral pH of mitochondria and red in the acidic environment of
the lysosome.

Materials:

o Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y)
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USP30-I-1 or other inhibitors

Mitophagy inducer (e.g., 10 uM CCCP or a combination of oligomycin and antimycin A)

Culture medium

Flow cytometer or fluorescence microscope

Procedure:

e Seed mito-Keima expressing cells in a multi-well plate.

o Treat the cells with USP30-I-1 or vehicle for a predetermined time (e.g., 24 hours).

 Induce mitophagy by adding CCCP or other mitochondrial stressors and incubate for the
desired duration (e.qg., 4-24 hours).

e For Flow Cytometry:

[e]

Harvest the cells by trypsinization.

o

Resuspend the cells in FACS buffer (PBS with 2% FBS).

[¢]

Analyze the cells using a flow cytometer with dual-laser excitation (e.g., 405 nm for neutral
pH and 561 nm for acidic pH).

[¢]

Quantify the ratio of red to green fluorescence to determine the level of mitophagy.
e For Fluorescence Microscopy:

o Image the live cells using a confocal microscope with appropriate laser lines for green and
red fluorescence.

o Quantify the number and area of red puncta (mitolysosomes) per cell.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
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CETSA is a biophysical method to assess the direct binding of a drug to its target protein in a
cellular environment based on ligand-induced thermal stabilization.

Materials:

o Cells of interest

e USP30-I-1

e PBS

 Lysis buffer (e.g., RIPA buffer with protease inhibitors)
e Thermal cycler

o Western blotting reagents and anti-USP30 antibody
Procedure:

o Culture cells to confluency and treat with USP30-I-1 or vehicle for 1 hour at 37°C.
e Harvest the cells and resuspend them in PBS.
 Aliquot the cell suspension into PCR tubes.

» Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3
minutes in a thermal cycler, followed by cooling to 4°C.

o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the
aggregated proteins.

o Carefully collect the supernatant containing the soluble protein fraction.
e Analyze the amount of soluble USP30 in each sample by Western blotting.

e Quantify the band intensities and plot the percentage of soluble USP30 against the
temperature to generate a melting curve. A shift in the melting curve to a higher temperature
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in the presence of USP30-I-1 indicates target engagement.

Immunofluorescence for p-Ser65-Ubiquitin and TOMM20
Co-localization

This protocol allows for the visualization of a key mitophagy marker, p-Ser65-Ub, and its co-
localization with a mitochondrial outer membrane protein, TOMM20.

Materials:

e Cells grown on coverslips

e USP30-I-1 and mitophagy inducer

e 4% Paraformaldehyde (PFA) in PBS

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibodies: rabbit anti-p-Ser65-Ubiquitin and mouse anti-TOMMZ20
e Secondary antibodies: Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse
o DAPI for nuclear staining

e Mounting medium

o Confocal microscope

Procedure:

Treat cells with USP30-I-1 and a mitophagy inducer as required.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10 minutes.
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» Wash three times with PBS.

e Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
 Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

» Wash three times with PBS.

 Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour
at room temperature in the dark.

e Wash three times with PBS.

o Counterstain the nuclei with DAPI for 5 minutes.

e Wash twice with PBS.

e Mount the coverslips on microscope slides using mounting medium.

» Image the slides using a confocal microscope and analyze the co-localization of the p-Ser65-
Ubiquitin and TOMM20 signals.

Conclusion

USP30-I-1 and other selective inhibitors of USP30 are powerful tools for dissecting the
molecular mechanisms of mitophagy and hold significant therapeutic promise for diseases
characterized by mitochondrial dysfunction. By providing a detailed understanding of USP30's
function, its inhibition, and the experimental methodologies to study these processes, this guide
aims to facilitate further research and drug development efforts in this exciting field. The
continued exploration of USP30 biology will undoubtedly uncover new insights into cellular
quality control and open new avenues for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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